REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([SH:10])=[C:6]([CH2:8][OH:9])[CH:7]=1.O.[OH-].[K+].Br[C:15](P(=O)(OCC)OCC)([F:17])[F:16]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][CH:15]([F:17])[F:16])=[C:6]([CH2:8][OH:9])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)CO)S
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
BrC(F)(F)P(OCC)(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was plunged into a −78° C.
|
Type
|
ADDITION
|
Details
|
was added all at once and the cold bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel (
|
Type
|
WASH
|
Details
|
a gradient elution of 0-25% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |